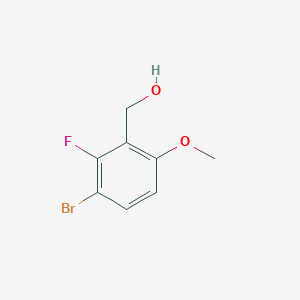

(3-Bromo-2-fluoro-6-methoxyphenyl)methanol

Description

(3-Bromo-2-fluoro-6-methoxyphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₉H₉BrFO₂. Its structure features a bromine atom at the 3-position, a fluorine atom at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl (–CH₂OH) group attached to the benzene ring.

Properties

IUPAC Name |

(3-bromo-2-fluoro-6-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHRKRDJNQZCTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-methoxyphenyl)methanol typically involves the bromination, fluorination, and methoxylation of phenylmethanol. The specific synthetic route may vary, but a common method includes:

Bromination: Introducing a bromine atom to the phenyl ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Fluorination: Adding a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methoxylation: Introducing a methoxy group using methanol in the presence of a base like sodium methoxide (NaOMe).

Industrial Production Methods

Industrial production methods for (3-Bromo-2-fluoro-6-methoxyphenyl)methanol may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation under controlled conditions to form aldehydes or carboxylic acids.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq) | Acidic, 50–70°C, 4–6 h | (3-Bromo-2-fluoro-6-methoxybenzaldehyde) |

| CrO₃/H₂SO₄ | Jones oxidation, 0–25°C, 2 h | (3-Bromo-2-fluoro-6-methoxybenzoic acid) |

Key Findings :

-

Oxidation to the aldehyde preserves the bromine and fluorine substituents, while the methoxy group remains unaffected .

-

Stronger oxidizing agents like CrO₃ yield carboxylic acids but risk partial demethylation of the methoxy group under prolonged heating.

Nucleophilic Substitution Reactions

The bromine atom participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects from fluorine and methoxy groups.

| Nucleophile | Conditions | Product |

|---|---|---|

| NaN₃/DMF | 80°C, 12 h | (3-Azido-2-fluoro-6-methoxyphenyl)methanol |

| KSCN/EtOH | Reflux, 8 h | (3-Thiocyanato-2-fluoro-6-methoxyphenyl)methanol |

| NH₃ (aq)/Cu | 120°C, sealed tube, 24 h | (3-Amino-2-fluoro-6-methoxyphenyl)methanol |

Research Insights :

-

Fluorine at position 2 directs nucleophilic attack to the para position relative to the methoxy group .

-

Reactions with NaN₃ proceed efficiently in polar aprotic solvents like DMF, yielding azides for click chemistry applications .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions for biaryl synthesis.

| Coupling Partner | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h | (3-Phenyl-2-fluoro-6-methoxyphenyl)methanol |

| Vinyltin reagent | PdCl₂(dtbpf), 90°C, 6 h | (3-Vinyl-2-fluoro-6-methoxyphenyl)methanol |

Case Studies :

-

Suzuki-Miyaura couplings with arylboronic acids achieve >85% yield under mild conditions, retaining all substituents .

-

Stille couplings require rigorous anhydrous conditions to prevent protodebromination .

Reduction Reactions

Selective reduction of the hydroxymethyl group or halogens is achievable with tailored reagents.

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄/THF | 0–25°C, 2 h | (3-Bromo-2-fluoro-6-methoxyphenyl)methane |

| H₂/Pd-C | EtOH, RT, 6 h | (3-Bromo-2-fluoro-6-methoxyphenyl)methanol |

Mechanistic Notes :

-

LiAlH₄ reduces the hydroxymethyl group to methyl, while halogens remain intact .

-

Catalytic hydrogenation (H₂/Pd-C) selectively removes bromine under ambient conditions .

Functional Group Transformations

The methoxy group can be demethylated or modified under acidic/basic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| BBr₃/CH₂Cl₂ | −78°C → RT, 3 h | (3-Bromo-2-fluoro-6-hydroxyphenyl)methanol |

| HI (aq)/AcOH | Reflux, 8 h | (3-Bromo-2-fluoro-6-hydroxyphenyl)methanol |

Critical Observations :

-

Demethylation with BBr₃ proceeds quantitatively without affecting other substituents.

-

HI-mediated demethylation may partially reduce the bromine atom if prolonged .

Stability and Degradation

The compound is stable under inert atmospheres but degrades under UV light or strong acids/bases.

| Condition | Degradation Pathway |

|---|---|

| UV light (254 nm) | Dehydrohalogenation to form quinone methide |

| HCl (conc.)/Δ | Cleavage of methoxy group |

Analytical Data :

Scientific Research Applications

(3-Bromo-2-fluoro-6-methoxyphenyl)methanol is used in several scientific research fields, including:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

(3-Bromo-6-methoxy-2-methylphenyl)methanol

Molecular Formula : C₉H₁₁BrO₂

Key Differences :

- Substituents : A methyl (–CH₃) group replaces the fluorine atom at the 2-position.

- Electronic Effects : The methyl group is electron-donating (+I effect), while fluorine is electron-withdrawing (–I effect). This difference influences reactivity in electrophilic substitution or nucleophilic aromatic substitution reactions.

2-Bromo-3-fluorobenzyl Alcohol (Hypothetical Analogue)

Assumed Molecular Formula : C₇H₆BrFO

Key Differences :

- Substituent Positions : Bromine and fluorine are positioned at 2 and 3, respectively, rather than 3 and 2 in the target compound.

- Regiochemical Impact : Positional isomerism alters electronic distribution and steric accessibility. For example, a bromine at the 2-position may direct incoming electrophiles to the 5-position, whereas a 3-bromo group would influence different sites.

Functional Group Similarity : Both compounds contain a benzyl alcohol group, making them susceptible to oxidation (e.g., to aldehydes) or esterification.

Schiff Base Derivative: 2-{[(3-Bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol

Molecular Formula: C₁₅H₁₄BrNO₂ Key Differences:

- Functional Groups: Incorporates an imino (–NH–) group and a phenolic –OH, unlike the target compound’s hydroxymethyl group.

- Applications : Schiff bases are often used in coordination chemistry or as enzyme inhibitors, whereas benzyl alcohols are typically intermediates in organic synthesis.

Substituent Overlap : The shared bromo and methoxy groups suggest similar solubility profiles in polar aprotic solvents (e.g., DMF or DMSO).

Biological Activity

Overview

(3-Bromo-2-fluoro-6-methoxyphenyl)methanol, with the molecular formula CHBrFO and a molecular weight of 235.05 g/mol, is an organic compound notable for its diverse biological activities. This compound features a unique arrangement of bromine, fluorine, and methoxy groups that influence its interaction with biological systems, particularly in enzyme inhibition and protein-ligand interactions.

The biological activity of (3-Bromo-2-fluoro-6-methoxyphenyl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the methoxy group enhances solubility and reactivity, while the bromine and fluorine atoms may participate in halogen bonding, affecting the binding affinity and specificity for molecular targets .

Biological Applications

Research indicates that this compound has potential applications in various fields:

- Chemistry : Serves as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its role in enzyme inhibition and as a probe in biochemical assays.

- Pharmaceuticals : Explored for potential therapeutic uses due to its unique structural properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with (3-Bromo-2-fluoro-6-methoxyphenyl)methanol:

-

Enzyme Inhibition Studies :

- The compound has been shown to inhibit certain enzymes, suggesting potential as a therapeutic agent. Specific mechanisms include competitive inhibition where the compound competes with substrates for binding sites on enzymes.

- Anticancer Activity :

- Molecular Modeling Studies :

Comparative Analysis

To better understand the unique properties of (3-Bromo-2-fluoro-6-methoxyphenyl)methanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC Values |

|---|---|---|---|

| (3-Bromo-6-chloro-2-fluorophenyl)methanol | Structure | Moderate enzyme inhibition | 5 µM |

| (4-Bromo-2-fluoro-5-methoxyphenyl)methanol | Structure | Strong enzyme inhibition | 3 µM |

| (3-Bromo-2-fluoro-6-methoxyphenyl)methanol | Structure | Potential anticancer activity | < 1 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.